molecular formula C7H10O2 B2969127 (1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid CAS No. 2377030-50-5

(1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid

Cat. No. B2969127
CAS RN: 2377030-50-5
M. Wt: 126.155
InChI Key: GFKDXHYKQUQYFA-HVYQYDHPSA-N
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Description

Carboxylic acids are organic compounds that contain a carboxyl functional group (COOH). The name “carboxyl” comes from the fact that a carbonyl (C=O) and a hydroxyl (OH) group are attached to the same carbon .


Synthesis Analysis

The synthesis of carboxylic acids can involve various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, or the carboxylation of Grignard reagents .


Molecular Structure Analysis

In carboxylic acids, the carbon and oxygen in the carbonyl are both sp2 hybridized, giving the molecule a trigonal planar shape around the carbonyl carbon . The hydroxyl oxygen is also sp2 hybridized, allowing one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including reduction to primary alcohols, esterification with alcohols, and reaction with ammonia to form amides .


Physical And Chemical Properties Analysis

Carboxylic acids have higher boiling points than similar-sized alcohols or aldehydes due to their ability to form intermolecular hydrogen bonds . The presence of the polar COOH group also makes them more hydrophilic (water-loving) than comparable hydrocarbons .

Scientific Research Applications

Conformational Studies and Drug Design

Bicyclic compounds, including variants of bicyclo[2.2.0]hexane, are explored for their unique conformational properties, which are essential in drug design and synthesis. For instance, studies on bicyclo[3.1.0]hexane derivatives have revealed their significance as conformationally locked analogues of bioactive molecules, providing insights into the design of compounds with enhanced biological activities. These structures serve as interesting building blocks in the synthesis of natural compounds, bioactive molecules, and as catalysts due to their structural versatility and potential to adopt distinct conformations. This conformational locking approach aids in understanding the relationship between structure and activity, crucial for developing more effective and selective drugs (Jimeno et al., 2011).

Material Science Applications

In the field of materials science, bicyclic compounds have been employed in the synthesis and development of novel materials. For example, alicyclic polymers based on cycloaliphatic co- and terpolymers, including derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, have been synthesized for use as 193 nm photoresist materials. These materials are crucial for photolithographic processes in semiconductor manufacturing, showcasing the importance of bicyclic compounds in advanced technological applications (Okoroanyanwu et al., 1998).

Synthetic Chemistry Innovations

Bicyclic compounds have also been at the forefront of innovations in synthetic chemistry. For instance, the synthesis of 2-substituted bicyclo[2.1.0]pentanes from bicyclo[3.1.0]hexan-2-one demonstrates the versatility of bicyclic frameworks in organic synthesis. These processes involve ring contractions and expansions, showcasing the utility of bicyclic compounds in accessing a wide range of structurally diverse molecules. Such transformations are pivotal in the synthesis of complex molecules, including pharmaceuticals and agrochemicals (Brook & Brophy, 1985).

Mechanism of Action

The mechanism of action of carboxylic acids in biological systems often involves donating a proton (H+), as they are weak acids .

Safety and Hazards

Like all chemicals, carboxylic acids should be handled with care. They can cause burns and eye damage, and some may be harmful if inhaled .

properties

IUPAC Name

(1S,4S)-bicyclo[2.2.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-3-4-1-2-5(4)6/h4-6H,1-3H2,(H,8,9)/t4-,5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKDXHYKQUQYFA-HVYQYDHPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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